molecular formula C19H27NO3 B2373957 4-(tert-butyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide CAS No. 1902926-13-9

4-(tert-butyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide

Cat. No.: B2373957
CAS No.: 1902926-13-9
M. Wt: 317.429
InChI Key: PTDMRSHXOPZQEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(tert-butyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide is a synthetic aromatic amide derivative of interest in medicinal chemistry and drug discovery research. The compound features a benzamide core substituted with a tert-butyl group and linked to an octahydrobenzo[b][1,4]dioxin moiety, a saturated bicyclic structure known to influence the pharmacokinetic properties of molecules . While specific biological data for this compound is not available, its structural framework is significant. Aromatic amide derivatives are a prominent class in pharmaceutical development, explored for their potential to modulate various biological targets . For instance, structurally related benzamide compounds have been investigated as selective antagonists for nuclear receptors like the Farnesoid X Receptor (FXR), which plays a critical role in metabolic processes . Furthermore, the octahydrobenzo[1,4]dioxin group is a privileged scaffold found in compounds with diverse bioactivities, making this chemical structure a valuable template for constructing targeted screening libraries and exploring new structure-activity relationships (SAR). This product is intended for research purposes as a building block or intermediate in the synthesis of more complex molecules, or as a reference standard in assay development. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-4-tert-butylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-19(2,3)14-6-4-13(5-7-14)18(21)20-15-8-9-16-17(12-15)23-11-10-22-16/h4-7,15-17H,8-12H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDMRSHXOPZQEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CCC3C(C2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Octahydrobenzo[b]dioxin-6-amine

The amine intermediate is synthesized via a two-step process starting from 2,3-dihydrobenzo[b]dioxin-6-amine (CAS 613656-45-4):

  • Catalytic Hydrogenation :

    • Reagents : 2,3-Dihydrobenzo[b]dioxin-6-amine, Pd/C (10% w/w), H₂ (50 psi).
    • Conditions : Ethanol, 25°C, 24 hours.
    • Yield : 85–90%.
    • Characterization : $$ ^1H $$-NMR (CDCl₃): δ 3.85–3.75 (m, 4H, OCH₂), 3.10–2.95 (m, 1H, CHNH₂), 1.80–1.50 (m, 8H, CH₂).
  • Salt Formation :

    • The free base is treated with HCl in Et₂O to yield the hydrochloride salt (mp 192–194°C).

Synthesis of 4-(tert-Butyl)benzoyl Chloride

4-(tert-Butyl)benzoic acid is converted to the acyl chloride via:

  • Reagents : 4-(tert-Butyl)benzoic acid, SOCl₂ (2.5 eq), catalytic DMF.
  • Conditions : Reflux in anhydrous DCM for 3 hours.
  • Yield : 95%.
  • Characterization : IR (neat): 1775 cm⁻¹ (C=O stretch).

Amide Bond Formation

Direct Coupling Using Acyl Chloride

Procedure :

  • Reagents : Octahydrobenzo[b]dioxin-6-amine hydrochloride (1 eq), 4-(tert-butyl)benzoyl chloride (1.2 eq), DIPEA (3 eq).
  • Conditions : Anhydrous DCM, 0°C → rt, 12 hours.
  • Workup : Aqueous NaHCO₃ wash, column chromatography (SiO₂, EtOAc/hexane 1:3).
  • Yield : 78%.
  • Purity : >99% (HPLC).

Coupling via Carbodiimide Reagents

Alternative Method :

  • Reagents : EDCI (1.5 eq), HOBt (1.5 eq), 4-(tert-butyl)benzoic acid (1 eq), octahydrobenzo[b]dioxin-6-amine (1 eq).
  • Conditions : DMF, rt, 24 hours.
  • Yield : 72%.
  • Advantage : Avoids handling moisture-sensitive acyl chlorides.

Comparative Analysis of Methods

Parameter Acyl Chloride Method EDCI/HOBt Method
Yield 78% 72%
Reaction Time 12 hours 24 hours
Cost Low (SOCl₂) High (EDCI/HOBt)
Moisture Sensitivity High Moderate
Purity >99% 95%

Characterization of 4-(tert-Butyl)-N-(octahydrobenzo[b]dioxin-6-yl)benzamide

  • Molecular Formula : C₂₀H₂₉NO₃.
  • Molecular Weight : 355.45 g/mol.
  • Spectroscopic Data :
    • $$ ^1H $$-NMR (500 MHz, CDCl₃): δ 7.72 (d, J=8.5 Hz, 2H, ArH), 7.45 (d, J=8.5 Hz, 2H, ArH), 6.10 (br s, 1H, NH), 4.00–3.80 (m, 4H, OCH₂), 3.20–3.10 (m, 1H, CHN), 1.90–1.50 (m, 8H, CH₂), 1.35 (s, 9H, C(CH₃)₃).
    • IR (KBr) : 1640 cm⁻¹ (amide C=O), 1245 cm⁻¹ (C-O-C).
  • Melting Point : 145–147°C.

Challenges and Optimization Strategies

  • Steric Hindrance : The tert-butyl group reduces coupling efficiency. Solutions include using excess acyl chloride (1.5 eq) or high-pressure conditions.
  • Amine Hydroscopicity : The hydrochloride salt must be thoroughly dried before use.
  • Purification : Silica gel chromatography with EtOAc/hexane gradients effectively removes unreacted starting materials.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Enhance safety and yield for hydrogenation steps.
  • Solvent Recovery : DCM and EtOAc are distilled and reused to reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(tert-butyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-(tert-butyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: It could be investigated for its potential therapeutic properties.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The tert-butyl group may influence the compound’s reactivity and binding affinity, while the benzamide moiety may interact with enzymes or receptors. The octahydrobenzo[b][1,4]dioxin ring system may provide structural stability and influence the compound’s overall conformation.

Comparison with Similar Compounds

Core Structural Variations

  • Saturation of the Dioxin Ring: The target compound’s octahydrobenzo[b][1,4]dioxin core contrasts with dihydro analogs (e.g., compounds in –7).
  • Benzamide vs. Acrylamide/Other Linkers :
    Unlike AMG9810 (an acrylamide-linked TRPV1 antagonist in ), the benzamide group in the target compound may offer stronger hydrogen-bonding interactions with biological targets, affecting potency and selectivity .

Substituent Effects

  • tert-Butyl Group :
    The tert-butyl substituent at the 4-position of the benzamide is a bulky hydrophobic group. Similar substituents in compounds like N-(4-(tert-butyl)benzyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-amine () enhance lipophilicity (logP), which correlates with membrane permeability and CNS penetration .
  • Electron-Withdrawing/Donating Groups :
    Analogs with bromo (, Compound 21) or methoxy groups (, Compound 22) exhibit varied electronic effects, influencing reactivity and metabolic pathways. The tert-butyl group’s electron-donating nature may stabilize the benzamide against hydrolysis .

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Yield Purity (%) Reference
Target Compound Octahydrobenzo[b][1,4]dioxin 4-tert-butyl benzamide N/A* N/A*
AMG9810 () Dihydrobenzo[b][1,4]dioxin Acrylamide, 4-tert-butylphenyl
Compound 21 () Dihydrobenzo[b][1,4]dioxin 4-Bromo benzamide 24% 95.0
Compound 22 () Dihydrobenzo[b][1,4]dioxin 3-Methoxy benzamide 35% 98.5
B12 () Benzo[d][1,3]dioxole 4-Chloromethyl benzamide 54% >95
Compound 18 () Dihydrobenzo[b][1,4]dioxin 4-tert-Butyl benzylamine >95

Functional Implications

  • Metabolic Stability : Saturation of the dioxin ring may reduce oxidative metabolism, as seen in octahydro vs. dihydro compounds in other drug classes .

Biological Activity

The compound 4-(tert-butyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry and pharmacology.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl amine with octahydrobenzo[b][1,4]dioxin-6-carboxylic acid derivatives. The reaction conditions often include the use of coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Antitumor Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antitumor properties. For instance, research on various benzimidazole derivatives has shown that these compounds can induce apoptosis in tumor cells through mechanisms involving DNA damage and caspase activation .

Table 1: Antitumor Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
2bA549 (Lung cancer)12.5Apoptosis via caspase activation
2aWM115 (Melanoma)15.0DNA damage and cell cycle arrest
4-(tert-butyl)-N-(octahydro...)A549TBDTBD

Antimicrobial Activity

In addition to antitumor effects, compounds containing the octahydrobenzo[d][1,4]dioxin structure have been evaluated for antimicrobial activity. Testing against Gram-negative and Gram-positive bacteria has shown promising results, suggesting that these compounds could serve as potential antimicrobial agents .

Table 2: Antimicrobial Activity Results

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
Benzimidazole DerivativeE. coli32 µg/mL
Benzimidazole DerivativeS. aureus16 µg/mL
4-(tert-butyl)-N-(octahydro...)TBDTBD

Case Studies

A case study involving a series of benzimidazole derivatives highlighted their efficacy against hypoxic tumor environments, where they selectively targeted cancer cells while sparing normal cells . The study utilized various assays, including WST-1 for cell viability and caspase assays for apoptosis detection.

Key Findings:

  • Selective Cytotoxicity : Compounds demonstrated higher cytotoxicity in hypoxic conditions typical of solid tumors.
  • Mechanistic Insights : Apoptotic pathways were activated through mitochondrial dysfunction and subsequent caspase activation.

Q & A

Q. What are the optimal synthetic routes for 4-(tert-butyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide, and how can reaction conditions be standardized?

Answer: The synthesis typically involves multi-step reactions, including:

  • Amidation : Coupling a tert-butyl-substituted benzoyl chloride with an octahydrobenzo[b][1,4]dioxin-6-amine under basic conditions (e.g., potassium carbonate in DMF or acetonitrile) .
  • Cyclization : For the octahydrobenzo[b][1,4]dioxin moiety, cyclization of diols with epoxides or halides under acidic or nucleophilic conditions may be required .

Q. Key Optimization Parameters :

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°C (amidation)Higher yields at controlled thermal conditions
SolventPolar aprotic (DMF, MeCN)Enhances nucleophilicity of amines
CatalystsPyBOP or HATU for couplingReduces side reactions

Purification often requires column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Answer: Use a combination of spectroscopic and analytical methods:

  • NMR : Confirm tert-butyl (δ ~1.3 ppm, singlet) and benzo[b][1,4]dioxin protons (δ 4.1–4.5 ppm, multiplet) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+) to match theoretical molecular weight .
  • X-ray Crystallography : Resolve stereochemistry of the octahydrobenzo[b][1,4]dioxin core if crystalline .

Q. Common Pitfalls :

  • Overlapping signals in crowded regions (e.g., aromatic protons) may require 2D NMR (COSY, HSQC) .

Advanced Research Questions

Q. What strategies are effective for derivatizing this compound to enhance bioactivity?

Answer: Derivatization focuses on modifying the benzamide or dioxin moieties:

  • Benzamide Substituents : Introduce electron-withdrawing groups (e.g., -CF₃) via Friedel-Crafts acylation to improve receptor binding .
  • Dioxin Ring Functionalization : Epoxidation or hydroxylation to increase hydrophilicity and metabolic stability .

Case Study :
In analogous compounds, tert-butyl replacement with cyclopropyl improved CNS permeability by reducing steric hindrance .

Q. How do reaction kinetics and solvent polarity influence the compound’s stability during storage?

Answer:

  • Kinetic Stability : The tert-butyl group provides steric protection against hydrolysis, but the dioxin ring is prone to oxidation. Use Arrhenius plots to predict degradation rates under varying temperatures .
  • Solvent Effects : Store in anhydrous DMSO or ethanol to prevent ring-opening reactions (e.g., acid-catalyzed hydrolysis) .

Data Contradiction Analysis :
Conflicting reports on shelf-life may arise from residual acids in solvents. Mitigate by:

Pre-treating solvents with molecular sieves.

Conducting accelerated stability studies (40°C/75% RH for 6 months) .

Q. What methodologies are recommended for assessing its biological activity in vitro?

Answer:

  • Enzyme Assays : Use fluorescence polarization or SPR to measure binding affinity to target enzymes (e.g., kinases, GPCRs) .
  • Cellular Uptake : Radiolabel the benzamide (e.g., ³H or ¹⁴C) and quantify intracellular accumulation via scintillation counting .

Advanced Tip :
Combine molecular docking (e.g., AutoDock Vina) with mutagenesis studies to identify critical binding residues .

Q. How can contradictory data on its pharmacological efficacy be resolved?

Answer: Contradictions often stem from:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Metabolic Differences : Use liver microsomes from multiple species (human, rat) to compare metabolite profiles .

Statistical Approach :
Apply meta-analysis tools (e.g., RevMan) to aggregate data from independent studies and identify outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.